molecular formula C8H6F3N3 B2515631 4-(trifluoromethyl)-1H-indazol-6-amine CAS No. 1169788-34-4

4-(trifluoromethyl)-1H-indazol-6-amine

Cat. No.: B2515631
CAS No.: 1169788-34-4
M. Wt: 201.152
InChI Key: QPDJJRYTDKWCAY-UHFFFAOYSA-N
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Description

4-(trifluoromethyl)-1H-indazol-6-amine is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. The trifluoromethyl group (-CF3) attached to the indazole ring significantly enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications. The presence of the trifluoromethyl group often imparts increased lipophilicity, metabolic stability, and pharmacokinetic properties to the compound .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(trifluoromethyl)-1H-indazol-6-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including nitrile hydratase and amidase, which are involved in the conversion of nitrile-containing compounds into their corresponding amides and acids . These interactions are crucial for the compound’s role in biochemical pathways, as they facilitate the transformation of specific substrates, leading to the production of important metabolites.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to cause cytotoxic effects in certain cell lines, leading to reduced cell viability and altered cellular functions . Additionally, this compound can modulate gene expression, resulting in changes in the expression levels of various genes involved in critical cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s trifluoromethyl group plays a crucial role in its binding affinity and specificity towards target enzymes and proteins . These interactions can lead to the inhibition or activation of enzymatic activities, thereby modulating biochemical pathways and cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered gene transcription and subsequent changes in cellular behavior.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound exhibits a relatively stable profile under controlled laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, metabolic activity, and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit beneficial effects, such as improved metabolic function and reduced inflammation . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and other systemic toxicities . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic conversion through pathways involving nitrile hydratase and amidase, leading to the production of amide and acid metabolites . These metabolic pathways are essential for the compound’s detoxification and elimination from the body, as well as for its potential therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s trifluoromethyl group enhances its lipophilicity, facilitating its diffusion across cellular membranes and its accumulation in lipid-rich compartments . Additionally, this compound can interact with transport proteins that regulate its intracellular and extracellular distribution, influencing its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with a variety of N-arylsydnones under mild conditions . This method is efficient and provides good yields of the desired product.

Industrial Production Methods

Industrial production of 4-(trifluoromethyl)-1H-indazol-6-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(trifluoromethyl)-1H-indazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .

Scientific Research Applications

4-(trifluoromethyl)-1H-indazol-6-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)phenol
  • 4-trifluoromethyl-2-anilinoquinoline
  • Trifluoromethyl ethers

Comparison

Compared to similar compounds, 4-(trifluoromethyl)-1H-indazol-6-amine is unique due to its indazole core structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various applications. For instance, the indazole core can enhance the compound’s binding affinity to biological targets, while the trifluoromethyl group improves its metabolic stability and lipophilicity .

Properties

IUPAC Name

4-(trifluoromethyl)-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)6-1-4(12)2-7-5(6)3-13-14-7/h1-3H,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDJJRYTDKWCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)C=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1169788-34-4
Record name 4-(trifluoromethyl)-1H-indazol-6-amine
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